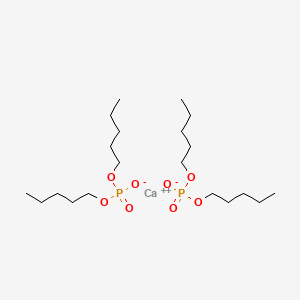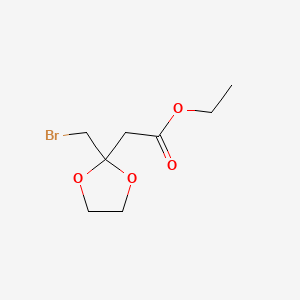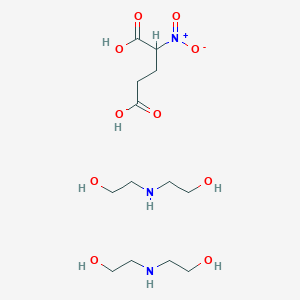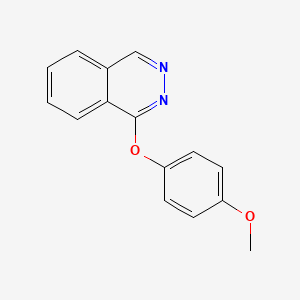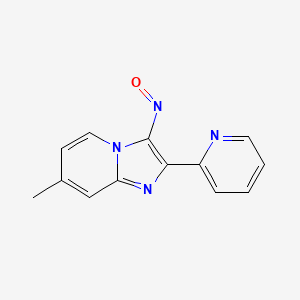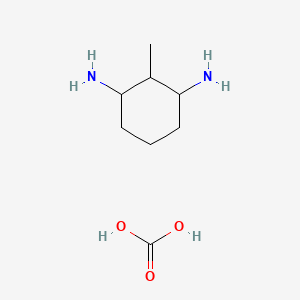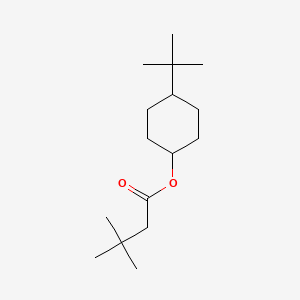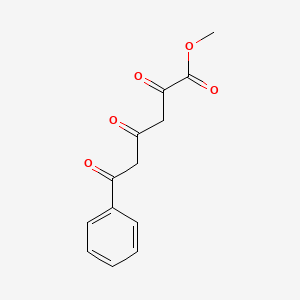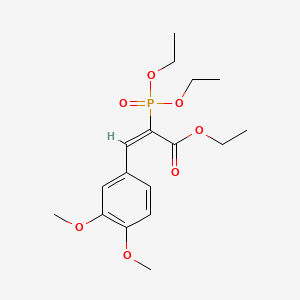
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a diethoxyphosphoryl group and a dimethoxyphenyl group attached to an acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce phosphonate alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a mimic of phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate-containing substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethylphenyl)acrylate
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both diethoxyphosphoryl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Eigenschaften
CAS-Nummer |
14656-26-9 |
|---|---|
Molekularformel |
C17H25O7P |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
ethyl (E)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25O7P/c1-6-22-17(18)16(25(19,23-7-2)24-8-3)12-13-9-10-14(20-4)15(11-13)21-5/h9-12H,6-8H2,1-5H3/b16-12+ |
InChI-Schlüssel |
CRKMCAWVSBUKPJ-FOWTUZBSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/P(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


